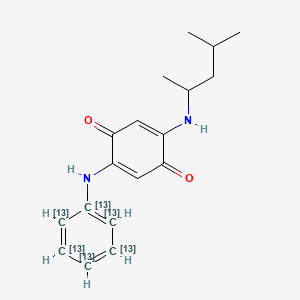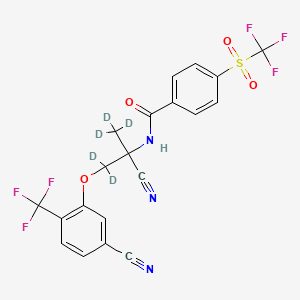
Propham-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propham-d5, also known as isopropyl N-phenylcarbamate-d5, is a deuterated form of propham, a carbamate pesticide. This compound is primarily used in agricultural settings to control the growth of weeds and grasses. The deuterated form is often used in scientific research to study the metabolism and environmental fate of propham due to its stability and distinguishable isotopic signature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propham-d5 involves the reaction of deuterated isopropyl alcohol (isopropyl-d5) with phenyl isocyanate. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction proceeds as follows:
Reactants: Deuterated isopropyl alcohol (isopropyl-d5) and phenyl isocyanate.
Reaction Conditions: Anhydrous conditions, typically at room temperature.
Catalysts: No specific catalysts are required for this reaction.
Products: this compound and a small amount of unreacted starting materials.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated isopropyl alcohol and phenyl isocyanate. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propham-d5 undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phenylamine and deuterated isopropyl alcohol.
Oxidation: this compound can be oxidized to form various oxidation products, including phenyl isocyanate and deuterated isopropyl alcohol.
Photodegradation: Exposure to ultraviolet light can lead to the photodegradation of this compound, resulting in the formation of various photoproducts.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Photodegradation: Ultraviolet light.
Major Products Formed
Hydrolysis: Phenylamine and deuterated isopropyl alcohol.
Oxidation: Phenyl isocyanate and deuterated isopropyl alcohol.
Photodegradation: Various photoproducts, including phenyl isocyanate and deuterated isopropyl alcohol.
Scientific Research Applications
Propham-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of chemical reactions and environmental fate of carbamate pesticides.
Biology: Employed in studies of the metabolism of carbamate pesticides in plants and animals.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Used in the development of new agricultural chemicals and formulations.
Mechanism of Action
Propham-d5 exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the postsynaptic neuron. The molecular targets of this compound include the active site of acetylcholinesterase, where it forms a reversible complex with the enzyme.
Comparison with Similar Compounds
Propham-d5 is similar to other carbamate pesticides, such as barban and chlorpropham. it is unique in its deuterated form, which provides greater stability and allows for more precise studies of its metabolism and environmental fate. Other similar compounds include:
Barban: A carbamate herbicide used to control weeds in cereal crops.
Chlorpropham: A carbamate herbicide used to control sprouting in stored potatoes.
This compound’s uniqueness lies in its deuterated form, which makes it an invaluable tool in scientific research for studying the behavior and effects of carbamate pesticides.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
184.25 g/mol |
IUPAC Name |
propan-2-yl N-(2,3,4,5,6-pentadeuteriophenyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-8(2)13-10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)/i3D,4D,5D,6D,7D |
InChI Key |
VXPLXMJHHKHSOA-DKFMXDSJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)OC(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)





![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)



